6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety, which is further modified with a difluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with the appropriate pyridazine precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine: shares similarities with other piperazine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21F2N5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C17H21F2N5/c1-22(2)16-3-4-17(21-20-16)24-7-5-23(6-8-24)12-13-9-14(18)11-15(19)10-13/h3-4,9-11H,5-8,12H2,1-2H3 |
InChI Key |
OAWOCKYDWAFKBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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